Tirapazamine
Overview
Description
Tirapazamine, also known as SR-4233, is an experimental anticancer drug that is activated in hypoxic conditions . This activation is very useful as this hypoxic state is found in human solid tumors in a common phenomenon known as tumor hypoxia . Tirapazamine is solely activated in those hypoxic areas of solid tumors .
Synthesis Analysis
While specific details on the synthesis of Tirapazamine were not found in the search results, it’s worth noting that Tirapazamine and its derivatives were synthesized as described in various studies .
Molecular Structure Analysis
Tirapazamine has a molecular weight of 178.151 and a chemical formula of C7H6N4O2 . The electronic properties of Tirapazamine have been studied in vacuum, micro-hydrated from one up to three molecules of water and embedded in a continuum of water .
Chemical Reactions Analysis
Tirapazamine’s selective behavior is often directly linked to the abundance of O2 . It has been observed that Tirapazamine primarily produces hydroxyl or benzotriazinyl radicals as the DNA damaging reactive species .
Physical And Chemical Properties Analysis
Tirapazamine possesses unique optical properties: the visible red-shift of UV–Vis spectra is obtained in pH 12 and above, although these spectra remain relatively unchanged over a pH range of 4–10 . The visible absorption maximum is strongly dependent on solvent polarity .
Scientific Research Applications
Tirapazamine has been observed to cause vascular dysfunction in HCT-116 tumor xenografts, leading to extensive and permanent vascular dysfunction, which may contribute to its activity in vivo by affecting tumor vasculature (Huxham et al., 2006).
Additionally, Tirapazamine can interrupt cell cycle progression and induce apoptosis, showing cytotoxic effects under aerobic conditions as well (Lin, Ho, & Yang, 1996).
Research also indicates that Tirapazamine causes oxidative DNA base damage, potentially contributing to its cytotoxicity by generating poorly repaired, potentially cytotoxic DNA base lesions (Birincioglu et al., 2003).
In clinical trials, Tirapazamine has been evaluated for its efficacy and safety in combination with radiation therapy and cisplatin in treating glioblastoma multiforme, although no significant survival advantage was observed (Del Rowe et al., 2000).
Moreover, studies show that Tirapazamine, combined with cisplatin, exhibits synergistic antitumor activity, enhancing the anti-tumor efficacy against previously untreated, advanced non-small cell lung cancer (Miller et al., 1997).
Future Directions
Tirapazamine has had only limited effectiveness in clinical trials, but it has been used as a lead compound to develop a number of newer compounds with improved anti-cancer properties . A new clinical phase I trial of Tirapazamine combined with embolization in liver cancer has been received in June, 2014 .
properties
IUPAC Name |
1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-11(13)6-4-2-1-3-5(6)10(7)12/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYDPOVDJJZGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Extensive preclinical testing has established that the mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations. It has also shown activity when combined with fractionated irradiation and when combined with some chemotherapy agents, particularly cisplatin and carboplatin. | |
Record name | Tirapazamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tirapazamine | |
CAS RN |
27314-97-2 | |
Record name | Tirapazamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27314-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirapazamine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027314972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirapazamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Amino-1,2,4-benzotriazine-1,4-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIRAPAZAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UD32YR59G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.